

Preclinical Safety and Toxicity Profile of AH-1058: A Comparative Overview

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Compound of Interest

Compound Name: AH-1058

Cat. No.: B1664437

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Introduction

AH-1058 is an investigational cardioselective L-type calcium channel blocker, synthesized by Ajinomoto Co., Inc. It is a derivative of cyproheptadine and has been evaluated in preclinical studies for its potential therapeutic applications in cardiovascular conditions such as angina pectoris and ventricular arrhythmias.^[1] This guide provides a comparative overview of the available preclinical data on **AH-1058**, with a focus on its safety and toxicity profile. It is important to note that comprehensive public data on formal toxicology studies for **AH-1058** is limited. Therefore, this guide summarizes the existing pharmacodynamic and cardiovascular safety data and places it in the context of standard preclinical safety assessments.

Comparative Pharmacodynamics and Efficacy

AH-1058 has been compared with established cardiovascular drugs like verapamil (a Class IV antiarrhythmic) and atenolol (a beta-blocker) in preclinical models.^[1] The primary mechanism of action of **AH-1058** is the blockade of L-type calcium channels in cardiac tissue, leading to a reduction in cardiac contractility and energy consumption.^[1]

Table 1: Comparative In Vitro Potency of **AH-1058** and Verapamil

Compound	Holding Potential	IC50 (µM)
AH-1058	-40 mV	0.32
-80 mV	4.91	
Verapamil	Not Specified	Potency equivalent to AH-1058

Data from isolated guinea pig cardiomyocytes.

Preclinical Safety and Cardiovascular Effects

Preclinical studies in canine and guinea pig models have provided insights into the cardiovascular effects of **AH-1058**. These studies are crucial for understanding the potential safety margin and on-target adverse effects.

Table 2: Summary of Preclinical Cardiovascular Effects of **AH-1058**

Parameter	Species	Model	Dosage	Observed Effects
Ventricular Contractility	Canine	Isolated, blood-perfused papillary muscle	20, 50, 100 µg/kg (IV)	Potent negative inotropic effect.
Heart Rate	Canine	Anesthetized, closed-chest	200 µg/kg (IV)	Suppression of sinus nodal automaticity.
Atrioventricular (AV) Conduction	Canine	Anesthetized, closed-chest	200 µg/kg (IV)	Suppression of AV nodal conduction.
Blood Pressure	Canine	Conscious, telemetered	0.15, 0.3, 0.6 mg/kg (Oral)	Dose-dependent reduction in systolic blood pressure; no effect on diastolic blood pressure.
Total Peripheral Vascular Resistance	Canine	Anesthetized, closed-chest	Up to 200 µg/kg (IV)	Minimal effect.
Cardiac Output	Canine	Anesthetized, closed-chest	100 µg/kg (IV)	Decreased at 30 minutes post-administration.

A key finding from these studies is the cardioselectivity of **AH-1058**, suggesting a more pronounced effect on the heart than on peripheral blood vessels.[\[1\]](#) This is a potential advantage over less selective calcium channel blockers, which can cause significant hypotension. The onset of action of **AH-1058** is reported to be slower and its effects longer-lasting compared to verapamil and atenolol.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the preclinical studies on **AH-1058** are not fully available in the public domain. However, based on the published research, the following methodologies were likely employed:

In Vitro Electrophysiology:

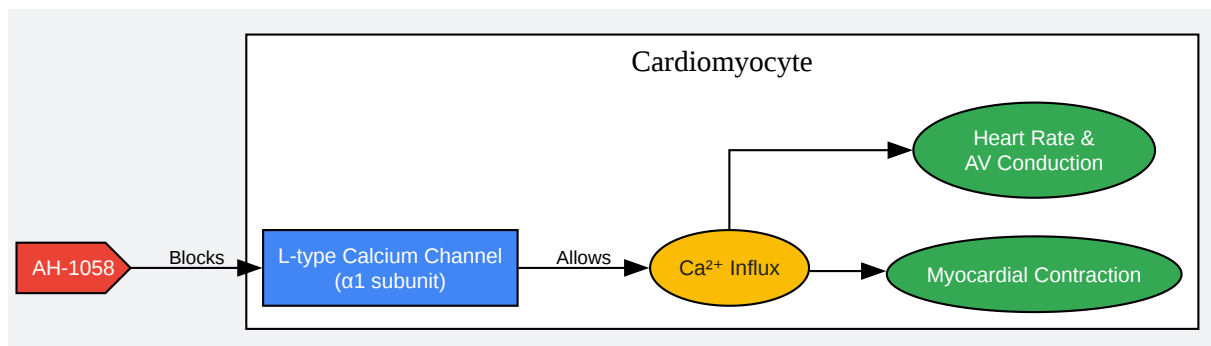
- Preparation: Isolated guinea pig ventricular cardiomyocytes.
- Technique: Whole-cell patch-clamp technique to measure L-type calcium channel currents (ICa,L).
- Procedure: Cells were held at different membrane potentials (e.g., -80 mV and -40 mV) to assess the state-dependent binding of **AH-1058**. Various concentrations of **AH-1058** were applied to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Hemodynamic and Electrophysiological Studies in Canines:

- Animal Model: Anesthetized, closed-chest canines or conscious, unrestrained beagle dogs with telemetry implants.
- Parameters Measured: Electrocardiogram (ECG) for heart rate and conduction intervals, left ventricular pressure for contractility (LV dP/dtmax), arterial blood pressure, and cardiac output.
- Procedure: **AH-1058** was administered intravenously or orally at various doses. Cardiovascular parameters were continuously monitored to assess the drug's effects and duration of action.

Signaling Pathway and Experimental Workflow

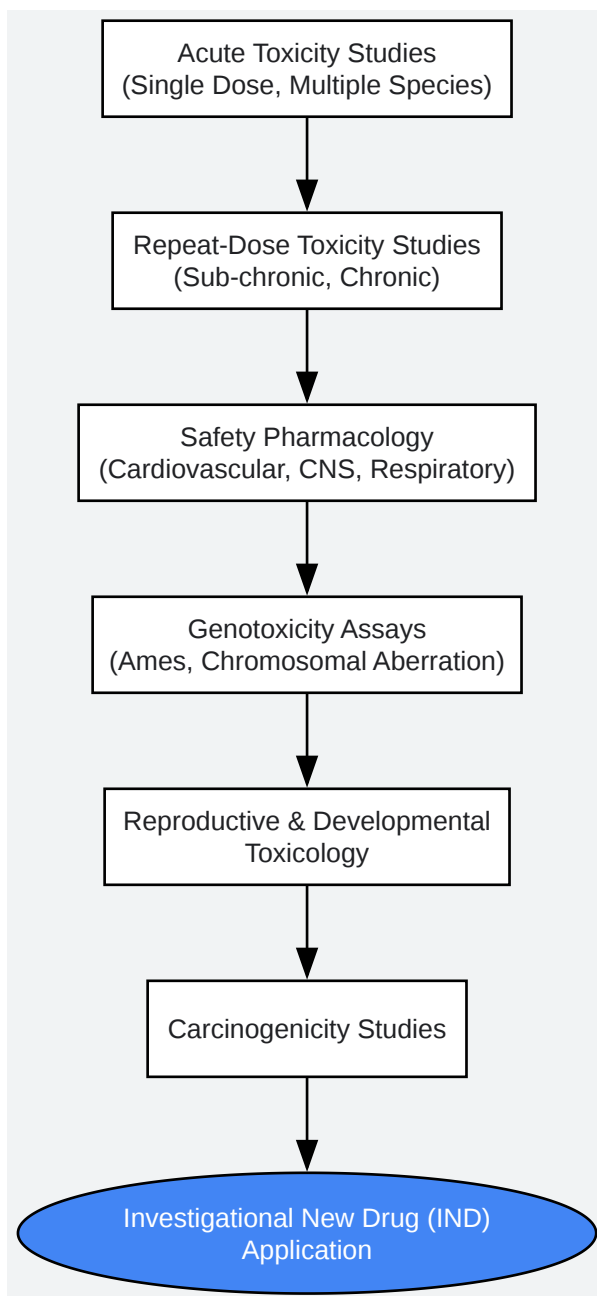
Mechanism of Action of **AH-1058**



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Caption: Mechanism of action of **AH-1058** on L-type calcium channels in cardiomyocytes.

General Preclinical Toxicology Workflow



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References

- 1. AH-1058 - Wikipedia [en.wikipedia.org]
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